![molecular formula C15H13N3O2S B2605106 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide CAS No. 1448069-90-6](/img/structure/B2605106.png)
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The 1,2,5-regioisomer is also known as furazan, whose mono and disubstituted derivatives have long been known . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
Molecular Structure Analysis
The ring system of 1,2,4-oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
Metabolic pathways for compounds containing the 1,2,4-oxadiazole moiety can include multistep processes involving both oxidation and conjugation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structures and substituents .
Scientific Research Applications
Drug Discovery
The 1,2,4-oxadiazole heterocyclic ring, which is a part of the compound, has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for novel drug development .
Enzyme Inhibitors
Compounds containing the 1,2,4-oxadiazole unit have been used in the design of enzyme inhibitors . For example, synthesized compounds were evaluated in vitro in primary σ 1 and σ 2 binding assay using radiolabelled ligands .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides .
Antibacterial Agents
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . These derivatives could be potential alternative templates for discovering novel antibacterial agents .
Antifungal Agents
The title compounds exhibited moderate anti-fungal activity against Rhizoctonia solani . This suggests that they could be used in the development of antifungal agents .
Nematocidal Activity
Bioassays results showed that the title compounds exhibited moderate nematocidal activity against Meloidogyne incognita . This indicates their potential use in the control of nematodes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-16-14(20-18-10)9-11-5-2-3-6-12(11)17-15(19)13-7-4-8-21-13/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPMUHSMMHLWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide |
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